[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester is a chemical compound with a complex structure that includes a cyano group, an acetylamino group, and a t-butyl ester
Preparation Methods
The synthesis of [2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents and catalysts.
Chemical Reactions Analysis
[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester has several scientific research applications:
Mechanism of Action
The mechanism by which [2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a nucleophile in transesterification reactions, forming a tetrahedral intermediate . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to [2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester include:
These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C12H21N3O3 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-cyanoacetyl)amino]-2-methylpropyl]carbamate |
InChI |
InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)14-8-12(4,5)15-9(16)6-7-13/h6,8H2,1-5H3,(H,14,17)(H,15,16) |
InChI Key |
BZWHXUAQCOWMHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)NC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.